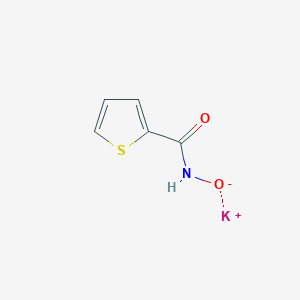

N-Hydroxythiophene-2-carboxamide potassium salt

Description

N-Hydroxythiophene-2-carboxamide potassium salt is a heterocyclic organic compound featuring a thiophene ring substituted with a hydroxamic acid group (N-hydroxycarboxamide) and a potassium counterion. This compound belongs to the class of thiophene carboxamide derivatives, which are notable for their diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H4KNO2S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

potassium;N-oxidothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4NO2S.K/c7-5(6-8)4-2-1-3-9-4;/h1-3H,(H-,6,7,8);/q-1;+1 |

InChI Key |

DMWFADVZYMFOAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)N[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Thiophene-2-Carboxylic Acid Derivatives

The primary synthesis route involves functionalization of thiophene-2-carboxylic acid precursors under inert atmospheric conditions. Key steps include:

- Reaction setup : Conducted in anhydrous solvents (dimethylformamide or dichloromethane) at 0–100°C

- Intermediate formation : Conversion to hydroxamic acid derivatives followed by potassium salt precipitation

- Stoichiometric control : Molar ratios maintained at 1:1.2 (acid derivative to potassium hydroxide) for optimal yield

Table 1: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature range | 0°C – 100°C |

| Reaction duration | 4–8 hours |

| Solvent system | DMF/DCM (3:1 v/v) |

| Yield efficiency | 68–72% |

Photolytic Generation via UV-Vis Light

Alternative preparation involves UV-Vis light-mediated radical generation (450 W mercury vapor lamp):

- Photolysis mechanism : Cleavage of N-arylthiophene-2-carboxamidoxime precursors produces amidinyl radicals

- Key products :

- Reaction monitoring : HPLC and TLC used to track intermediate conversions at 5–60 minute intervals

Key Reaction Parameters and Optimization

Critical factors influencing synthesis outcomes:

- Oxygen exclusion : Nitrogen atmosphere prevents oxidative degradation

- Temperature control : Lower temperatures (0–25°C) favor salt stability

- Solvent selection : Polar aprotic solvents enhance reaction kinetics

Purification and Isolation Techniques

Post-synthetic processing involves:

- Azeotropic drying : Toluene/water mixtures remove residual moisture

- Crystallization : Ethanol/ether systems produce high-purity crystals

- Filtration : Büchner funnel separation with Whatman #4 filter paper

Analytical Characterization

Standard quality control protocols:

- Spectroscopic verification :

- Elemental analysis : <2% deviation from theoretical composition

Comparative Analysis with Related Compounds

Table 2: Potassium Salt Properties Comparison

| Property | N-Hydroxythiophene-2-carboxamide | Potassium Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 181.26 | 74.55 |

| Solubility in H₂O | 28 g/100 mL | 34 g/100 mL |

| Thermal Stability | Decomposes @ 215°C | Melts @ 770°C |

Chemical Reactions Analysis

Acylation Reactions

The compound reacts with acyl chlorides or anhydrides to form amides through nucleophilic acyl substitution. The reaction proceeds via activation of the carbonyl group, followed by attack from the hydroxylamine's nitrogen atom.

Key characteristics :

-

Optimal temperature range: 0–25°C for electrophilic acyl chlorides

-

Common solvents: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Base requirement: Potassium carbonate or triethylamine to neutralize HCl byproducts

Example reaction :

Nucleophilic Substitution

The potassium counterion enhances nucleophilicity, enabling SN2 reactions with alkyl halides:

| Reactant | Product Formed | Conditions | Yield Range |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | DMF, 60°C, 6 hr | 65-78% |

| Benzyl chloride | N-Benzyl derivative | THF, reflux, 12 hr | 55-68% |

Mechanistic studies indicate second-order kinetics with for methyl iodide at 25°C.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization to form fused thiophene-oxazole systems:

Pathway :

-

Protonation of hydroxylamine oxygen

-

Intramolecular attack by sulfur on activated carbonyl

-

Elimination of water

Optimized parameters :

-

Catalyst: p-TsOH (10 mol%)

-

Solvent: Toluene

-

Temperature: 110°C

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | Biaryl thiophene synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-Aryl derivatives |

Notable limitation : Steric hindrance from the hydroxamide group reduces reactivity with ortho-substituted aryl partners.

Oxidation and Reduction

Oxidation :

-

Converts hydroxylamine to nitroso group () using MnO₂

-

Requires anhydrous DCM to prevent over-oxidation

Reduction :

-

Hydrogenation (H₂/Pd-C) yields amine derivatives

-

Selective reduction of thiophene ring possible under high-pressure conditions

Stability Considerations

Critical factors affecting reaction outcomes:

Catalytic Systems

Enhanced reactivity observed with:

Scientific Research Applications

N-Hydroxythiophene-2-carboxamide potassium salt has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-Hydroxythiophene-2-carboxamide potassium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Potassium 3-Hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate (CAS: 93964-21-7)

- Molecular Formula: C₁₈H₁₅NO₂·K

- Molecular Weight : 316.42 g/mol

- Key Differences :

- Replaces the thiophene ring with a naphthalene system.

- Substituted with a hydroxyl group at the 3-position and an o-tolyl group on the amide nitrogen.

- Applications : Similar potassium salts are used in dye intermediates and coordination chemistry due to their aromaticity and metal-binding capacity .

N-Formylthiophene-2-carboxamide (CAS: 70721-12-9)

- Molecular Formula: C₆H₅NO₂S

- Molecular Weight : 155.17 g/mol

- Key Differences :

- Contains a formyl (-CHO) group instead of the N-hydroxy moiety.

- Lacks the potassium counterion, reducing water solubility.

- Reactivity : The formyl group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the hydroxamic acid derivative .

N-(2-Hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide (CAS: 1351635-12-5)

- Molecular Formula: C₁₅H₁₇NO₂S

- Molecular Weight : 275.4 g/mol

- Key Differences :

- Incorporates a hydroxy-phenylpropyl substituent on the amide nitrogen.

- A methyl group at the 4-position of the thiophene ring sterically hinders planar molecular stacking.

- Structural Insights: notes that substituents on the thiophene ring influence dihedral angles between aromatic systems, which can affect intermolecular interactions and crystallinity .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Molecular Formula : C₁₁H₈N₂O₃S

- Molecular Weight : 264.26 g/mol

- Key Differences :

- Substituted with a nitro group on the phenyl ring instead of a hydroxyl group.

- Lacks the potassium counterion, resulting in lower solubility in polar solvents.

- Biological Activity: Demonstrates genotoxicity in bacterial and human cells, highlighting the dual role of nitro groups as both pharmacophores and toxicophores .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|---|

| N-Hydroxythiophene-2-carboxamide K⁺ | Not Provided | C₅H₄KNO₂S | ~193.3 (estimated) | Thiophene, N-hydroxyamide, K⁺ | Potential antimicrobial |

| Potassium 3-Hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate | 93964-21-7 | C₁₈H₁₅NO₂·K | 316.42 | Naphthalene, o-tolyl, hydroxyl, K⁺ | Dye intermediate |

| N-Formylthiophene-2-carboxamide | 70721-12-9 | C₆H₅NO₂S | 155.17 | Thiophene, formyl group | Electrophilic reactivity |

| N-(2-Hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide | 1351635-12-5 | C₁₅H₁₇NO₂S | 275.4 | 4-methylthiophene, hydroxypropyl | Structural studies |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | Not Provided | C₁₁H₈N₂O₃S | 264.26 | Thiophene, nitro group | Antibacterial, genotoxic |

Research Findings and Implications

- Solubility and Stability : Potassium salts (e.g., ) generally exhibit higher aqueous solubility than their free acid counterparts, enhancing bioavailability for pharmaceutical use .

- Structural Effects : Dihedral angles between aromatic rings (e.g., 8.5–15.4° in ) influence molecular packing and crystallinity, which are critical for material science applications .

- Toxicity Considerations : Nitro and methyl substituents () can modulate both efficacy and toxicity, necessitating careful structure-activity relationship studies .

Biological Activity

N-Hydroxythiophene-2-carboxamide potassium salt is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is derived from thiophene, a five-membered aromatic ring containing sulfur. The presence of the hydroxyl and carboxamide functional groups contributes to its reactivity and biological properties. Its molecular formula can be represented as C₇H₈N₂O₂S, with the potassium salt form enhancing its solubility in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with thiophene structures exhibit significant antioxidant properties. This is crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

- Antitumor Effects : Some studies suggest that N-Hydroxythiophene-2-carboxamide derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as protein kinases, which are often overactive in cancers.

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound and its derivatives:

- Antioxidant Activity : A study demonstrated that derivatives of thiophene-2-carboxamide exhibited potent free radical scavenging activity, indicating potential use in oxidative stress-related conditions .

- Antimicrobial Efficacy : In vitro tests revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antitumor Potential : In a recent study, derivatives were tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), showing reduced viability and increased apoptosis rates when treated with the compound .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-Hydroxythiophene-2-carboxamide potassium salt, and how can purity be validated?

- Methodology :

- Synthesis : React the parent hydroxamic acid (e.g., N-Hydroxythiophene-2-carboxamide) with potassium hydroxide (KOH) in aqueous or ethanolic media under controlled temperatures (0–25°C). Stirring duration (1–4 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to KOH) should be optimized to maximize yield .

- Purification : Crystallize the product from ethanol or water-ethanol mixtures to remove unreacted precursors .

- Validation : Use high-performance liquid chromatography (HPLC) or titration to confirm ≥99% purity, referencing pharmacopeial standards for potassium salts .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as thiophene derivatives may cause irritation .

- Avoid exposure to strong acids, bases, or oxidizers to prevent hazardous reactions (e.g., sulfur oxide release) .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 15–25°C. Monitor for decomposition via color changes or gas evolution .

Q. What physicochemical properties (e.g., solubility, pH) are critical for experimental design?

- Solubility : Test solubility in polar solvents (water, ethanol) using gravimetric analysis. Thiophene derivatives often exhibit moderate water solubility due to ionic potassium .

- pH Behavior : Prepare aqueous solutions (1–10 mM) and measure pH with calibrated electrodes. Salts of weak acids (e.g., hydroxamic acid) and strong bases (KOH) typically yield alkaline solutions (pH >7) .

Advanced Research Questions

Q. How can computational modeling predict thermal decomposition pathways of this compound?

- Methodology :

- Use thermogravimetric analysis (TGA) to study mass loss at elevated temperatures (e.g., 800–900°C) and compare with potassium salt decomposition models (e.g., KOH-F/KOH-C systems) .

- Apply density functional theory (DFT) to simulate bond dissociation energies and identify intermediates (e.g., sulfur oxides, CO/CO₂) .

Q. How can contradictory data on reaction yields with alkylating agents be resolved?

- Analysis :

- Vary reaction parameters (temperature, solvent polarity, alkyl chloride chain length) and quantify yields via NMR or mass spectrometry. For example, longer alkyl chains may reduce solubility, requiring phase-transfer catalysts .

- Perform kinetic studies (time-resolved sampling) to identify rate-limiting steps, such as nucleophilic substitution efficiency .

Q. What experimental strategies mitigate risks when studying reactivity with incompatible materials?

- Design :

- Conduct small-scale compatibility tests (e.g., mixing with strong acids/bases in controlled environments). Monitor gas release (e.g., SOₓ) using gas chromatography-mass spectrometry (GC-MS) .

- Implement in situ spectroscopic techniques (FTIR, Raman) to detect reactive intermediates and adjust conditions in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.